RCK protein
Description
Properties
CAS No. |
172930-00-6 |
|---|---|
Molecular Formula |
C9H17NO3S |
Synonyms |
RCK protein |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Basis of RCK Domains
RCK domains are evolutionarily conserved regulatory modules found in prokaryotic K⁺ transporters and eukaryotic Ca²⁺-activated K⁺ channels. Key structural features include:
-
Rossmann-fold topology : Facilitates nucleotide binding (e.g., ATP/ADP) via a conserved α/β sandwich structure .
-
Salt bridge and dimer interface : A hydrophobic dimer interface stabilizes domain interactions, while a salt bridge (e.g., between Asp residue and Arg/Lys) maintains structural integrity .
Chemical Reactions in RCK-Mediated Ion Channel Regulation
RCK domains regulate ion flux through conformational changes triggered by ligand binding:
ATP/ADP Binding and Hydrolysis
-
ATP binding : Induces dimerization of RCK domains in prokaryotic K⁺ channels, closing the channel pore .
-
ADP/ATP exchange : Modulates the open probability of eukaryotic BK (Big Potassium) channels by altering Ca²⁺ sensitivity .
| Ligand | Effect on RCK Conformation | Ion Channel State |
|---|---|---|
| ATP | Dimer stabilization | Closed |
| ADP | Partial dimer separation | Open |
RCK in Bacterial Pathogenesis
The Salmonella Rck invasin mimics host ligands to trigger EGFR (Epidermal Growth Factor Receptor) signaling, enabling bacterial internalization :
Key Chemical Reactions
-
EGFR Autophosphorylation :
-
c-Src Kinase Activation :
Enzymatic Interactions and Redox Sensitivity
RCK domains in some bacterial K⁺ transporters exhibit redox-sensitive cysteine residues that modulate channel activity:
-
Disulfide bond formation : Oxidative stress induces Cys-Cys crosslinking, locking the channel in an open state .
-
Thiol reduction : Glutathione (GSH) reduces disulfide bonds, restoring regulatory ATP sensitivity .
Research Advancements and Tools
Recent studies leverage chemical probes to dissect RCK functions:
Comparison with Similar Compounds
Eukaryotic vs. Prokaryotic RCK Domains
Key Structural Findings
- Human BK RCK1 : Ca²⁺ binding induces a decrease in α-helical content (32% → 28%) and an increase in β-strand formation (22% → 25%), as shown by circular dichroism (CD) spectroscopy .
- MthK RCK : Crystal structures (PDB: 1LNQ, 2FY8) reveal that Ca²⁺ binding reorients adjacent RCK domains, widening the gating ring to open the channel pore .
- Bacterial KtrA : Forms an octameric ring that binds c-di-AMP to regulate K⁺ flux under hyperosmotic stress .
Functional Mechanisms
- Calcium Activation : In both BK and MthK channels, Ca²⁺ binding stabilizes interdomain interactions, promoting channel opening. However, MthK exhibits a higher Ca²⁺ sensitivity (24 binding sites per channel) compared to BK .
- Second Messengers : Bacterial RCK proteins (e.g., KtrA) are modulated by c-di-AMP, a nucleotide second messenger absent in eukaryotic RCK systems .
- Allostery : Structural comparisons show that Ca²⁺-free RCK domains adopt a "closed" conformation, while ligand binding induces a ~10° rotation between subunits, enabling pore dilation .
Research Implications and Outstanding Questions
- Therapeutic Potential: Human BK channels are targets for hypertension and neurological disorders. Small molecules mimicking RCK-Ca²⁺ interactions could modulate channel activity .
- Evolutionary Divergence : Despite low sequence homology (~30%), RCK domains in prokaryotes and eukaryotes share conserved ligand-binding mechanisms, suggesting an ancient evolutionary origin .
- Unresolved Issues : The role of bacterial RCK proteins in pathogenicity (e.g., Salmonella Ktr systems) and the structural basis of c-di-AMP binding in KtrA/KtrC remain poorly characterized .
Data Tables
Table 1: Secondary Structure Changes in Human RCK1 Upon Ca²⁺ Binding
| Condition | α-Helix (%) | β-Strand (%) | Random Coil (%) |
|---|---|---|---|
| WT-RCK1 (0.00058 µM Ca²⁺) | 32 | 22 | 46 |
| WT-RCK1 (+Ca²⁺) | 28 | 25 | 47 |
| D362/367A-RCK1 (mutant) | 24 | 20 | 56 |
Table 2: Calcium-Binding Site Comparison
| Channel | RCK Domains per Channel | Ca²⁺ Sites per RCK | Total Ca²⁺ Sites | Activation EC₅₀ (µM) |
|---|---|---|---|---|
| MthK | 8 | 3 | 24 | ~10–20 |
| BK | 4 | 3 | 12 | ~1–10 |
Preparation Methods
Prokaryotic Expression Systems
The rck gene, often plasmid-borne in Salmonella subsp. enterica, is typically expressed in Escherichia coli due to its scalability and cost-effectiveness. BL21(DE3) strains are preferred for their high protein yield and compatibility with T7 promoters. For example, RCK from Salmonella Typhimurium is cloned into pET vectors with a His-tag for downstream purification. However, prokaryotic systems may lack post-translational modifications, necessitating eukaryotic alternatives for studies requiring native-like folding.
Eukaryotic Expression Systems
For eukaryotic RCK variants like human DEAD-box protein rck/p54, baculovirus-mediated expression in insect cells (e.g., Sf9) or mammalian systems (e.g., HEK293) ensures proper phosphorylation and RNA-binding activity. These systems achieve 70–80% solubility but require optimization of transfection conditions and longer cultivation times.
Table 1: Comparison of RCK Expression Systems
| System | Yield (mg/L) | Solubility (%) | Post-Translational Modifications |
|---|---|---|---|
| E. coli (BL21) | 50–100 | 40–60 | None |
| Insect Cells (Sf9) | 10–30 | 70–80 | Phosphorylation, Glycosylation |
| Mammalian (HEK293) | 5–15 | 60–70 | Full eukaryotic modifications |
Protein Extraction and Solubilization Strategies
Mechanical and Chemical Lysis
RCK extraction from Salmonella or recombinant cells employs RIPA buffer (25 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with protease inhibitors. Mechanical disruption via sonication (3 × 30 s pulses at 20 kHz) achieves >90% cell lysis efficiency, while enzymatic methods (lysozyme for Gram-negative bacteria) reduce shear-induced denaturation.
Solubilization of Membrane-Associated RCK
RCK’s outer membrane localization in Salmonella necessitates detergents like Triton X-100 (0.1–1%) or CHAPS (3–[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) to prevent aggregation. For cytoplasmic variants, urea (4–6 M) or arginine (0.5 M) enhances solubility without disrupting secondary structures.
Chromatographic Purification Techniques
Affinity Chromatography
Immobilized metal affinity chromatography (IMAC) using Ni-NTA resin is standard for His-tagged RCK, achieving >95% purity in one step. Elution with 250 mM imidazole yields 10–15 mg of protein per liter of culture. GST-tagged RCK benefits from glutathione-Sepharose, though cleavage with thrombin or TEV protease adds complexity.
Ion Exchange and Size Exclusion Chromatography
Anion exchange (Q Sepharose) at pH 8.0 resolves RCK isoforms, while size exclusion chromatography (Superdex 200) removes aggregates and confirms monodispersity. A two-step protocol combining IMAC and SEC achieves >99% purity for crystallography studies.
Table 2: Purification Performance Metrics
| Method | Purity (%) | Recovery (%) | Key Applications |
|---|---|---|---|
| Ni-NTA IMAC | 95–98 | 70–80 | Initial capture, His-tagged RCK |
| Glutathione-Sepharose | 90–95 | 60–70 | GST fusion proteins |
| Q Sepharose (IEX) | 85–90 | 50–60 | Charge variant separation |
| Superdex 200 (SEC) | >99 | 40–50 | Aggregate removal, polishing |
Characterization and Functional Validation
Structural and Purity Analysis
SDS-PAGE and Western blotting with anti-RCK antibodies confirm molecular weight (~54 kDa for rck/p54) and absence of degradation. Mass spectrometry (MALDI-TOF) identifies post-translational modifications, such as phosphorylation at Ser283 in human rck/p54.
Functional Assays
-
Complement Resistance Assay : Salmonella RCK’s ability to inhibit C5b-C9 membrane attack complex formation is quantified using serum bactericidal assays.
-
RNA Helicase Activity : DEAD-box RCK variants are tested via ATP-dependent unwinding of double-stranded RNA substrates (e.g., c-myc IRES RNA), monitored by gel shift or fluorescence polarization.
Applications in Research and Therapeutics
Q & A
Q. What are the primary structural characteristics of RCK domains, and how are they studied experimentally?
RCK (Regulator of Conductance of K⁺) domains are structural motifs critical for ion channel regulation. Their architecture often includes conserved nucleotide-binding folds (e.g., Rossmann folds) and dimerization interfaces. Structural studies employ X-ray crystallography (e.g., KtrC domain resolved at 2.8 Å ) and cryo-electron microscopy to visualize conformational changes during ion transport. For bacterial RCK homologs (e.g., Rck in Salmonella), sequence alignment tools (NCBI BLAST) and databases like RCSB PDB are used to compare homology with virulence proteins like PagC and Ail .
Q. What functional roles do RCK proteins play in potassium transport and bacterial pathogenesis?
In potassium channels (e.g., KtrAB system), RCK domains bind ATP/c-di-AMP to regulate K⁺ flux, studied via electrophysiological patch-clamp assays and ion flux measurements . In pathogens like Salmonella typhimurium, the Rck outer membrane protein confers serum resistance by inhibiting complement-mediated lysis. Functional validation involves gene knockout models (e.g., Δrck mutants) and serum survival assays .
Q. What methodologies are commonly used to study RCK-protein interactions in cellular systems?
- Co-immunoprecipitation (Co-IP) and yeast two-hybrid screens identify binding partners (e.g., APP mRNA stabilization by rck/p54 ).
- Pull-down assays with recombinant RCK domains (e.g., GST-tagged constructs) assess interactions with signaling molecules like c-di-AMP .
- Fluorescent tagging (e.g., GFP fusion proteins) tracks subcellular localization in live cells .
Advanced Research Questions
Q. How can researchers resolve contradictions between RCK’s ion transport role and its involvement in RNA regulation?
Discrepancies arise from context-dependent functions (e.g., rck/p54 in mRNA stability vs. KtrC in K⁺ transport). To address this:
- Use tissue-specific CRISPR knockouts to isolate phenotypes.
- Perform cross-linking immunoprecipitation (CLIP-seq) to map RNA-protein interactions .
- Compare phylogenetic conservation of RCK domains across species to identify functional divergence .
Q. What experimental designs are optimal for determining RCK conformational changes during ion channel gating?
- Cryo-EM with time-resolved sampling captures intermediate states of RCK domains during ATP/c-di-AMP binding .
- Single-molecule FRET monitors real-time structural shifts in purified RCK proteins.
- Molecular dynamics simulations predict residue-level contributions to gating mechanics, validated by alanine scanning mutagenesis .
Q. How can researchers distinguish between functional redundancy and specificity among RCK homologs in bacterial systems?
- Domain-swapping experiments (e.g., replacing Salmonella Rck with homologs from Yersinia) test complementation of serum resistance .
- Quantitative proteomics (e.g., SILAC) measures expression levels of RCK homologs under stress.
- Structural superposition tools (e.g., PyMOL) identify divergent regions in homologs that dictate ligand specificity .
Q. What strategies mitigate variability in RCK-related experimental models (e.g., bacterial strains or eukaryotic cell lines)?
- Standardize growth conditions (e.g., NIH guidelines for preclinical studies ).
- Use isogenic strains (e.g., E. coli with/without plasmid-borne rck) to control genetic background .
- For eukaryotic studies (e.g., SH-SY5Y neuroblastoma cells), employ stable transfectants with inducible RCK overexpression and include non-transfected controls .
Q. How should researchers approach conflicting data on RCK’s role in amyloid precursor protein (APP) regulation?
- Validate RNA-protein interactions via RNA electrophoretic mobility shift assays (EMSAs) using APP 3′-UTR probes .
- Perform knockdown/rescue experiments (siRNA + recombinant RCK) to confirm dose-dependent effects on APP mRNA.
- Use dual-luciferase reporters to dissect cis-elements in APP mRNA responsible for RCK binding .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
